Ethyl 6-thiomorpholinopyridazine-3-carboxylate

Description

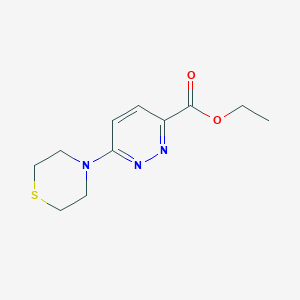

Ethyl 6-thiomorpholinopyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a thiomorpholino group (a six-membered ring containing sulfur and nitrogen) and at position 3 with an ethyl carboxylate ester. Structural analogs of this compound often exhibit diverse biological activities, though specific data for this molecule remain unexplored in the provided evidence.

Properties

IUPAC Name |

ethyl 6-thiomorpholin-4-ylpyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-2-16-11(15)9-3-4-10(13-12-9)14-5-7-17-8-6-14/h3-4H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYMRASLWQREML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of Ethyl 6-Thiomorpholinopyridazine-3-Carboxylate

This compound is a synthetic compound that belongs to the class of pyridazine derivatives. Pyridazines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a thiomorpholine ring in this compound may contribute additional pharmacological effects due to its unique structural characteristics.

Antimicrobial Activity

Research has shown that pyridazine derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to inhibit bacterial enzyme systems or disrupt cell wall synthesis.

Anticancer Properties

Pyridazine derivatives have been explored for their potential anticancer activities. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the modulation of signaling pathways involved in cell survival and proliferation. This compound may also exhibit similar properties, although specific studies are required to confirm this.

Anti-inflammatory Effects

The anti-inflammatory properties of pyridazine derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models of disease. The thiomorpholine moiety could enhance these effects by providing additional sites for interaction with biological targets.

Data Table: Biological Activities of Related Compounds

Case Studies and Research Findings

While specific case studies on this compound are lacking, research on similar compounds suggests promising biological activities:

- Antimicrobial Study : A study investigated a series of pyridazine derivatives, revealing that modifications at the 6-position significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : Another investigation focused on pyridazine-based compounds, demonstrating their ability to inhibit tumor growth in xenograft models through the activation of apoptotic pathways.

- Inflammation Model : A study assessed the anti-inflammatory effects of pyridazine derivatives in a carrageenan-induced paw edema model, showing a marked reduction in inflammation compared to control groups.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Computational Property Comparison

Key comparisons are drawn with two compounds from the evidence:

Table 1: Structural and Computational Properties of Ethyl 6-Thiomorpholinopyridazine-3-Carboxylate and Analogs

Key Observations:

- Substituent Effects: The trifluoromethyl groups in the pyridazine analog significantly increase molecular weight and lipophilicity (XLogP3 = 3.4), favoring membrane permeability.

- Hydrogen Bonding : The pyridazine analog has 10 hydrogen bond acceptors, predominantly from fluorine, whereas the target compound likely has fewer, altering binding interactions in biological systems.

- Conformational Flexibility: The thiazolo-pyrimidine derivative exhibits rigid aromatic systems (trimethoxybenzylidene), while the thiomorpholino group in the target compound may allow greater conformational adaptability.

Bioactivity Context from Ethyl Carboxylate Derivatives

Ethyl carboxylate esters are recurrent in bioactive compounds, as evidenced by ethyl acetate extracts of spices (e.g., clove, ginger, turmeric) containing antifungal and antimicrobial agents . While these compounds (e.g., curcuminoids, eugenol derivatives) differ structurally from pyridazine analogs, their ester linkages enhance bioavailability, a trait shared with this compound. However, the thiomorpholino and pyridazine moieties may confer unique target specificity compared to simpler aromatic esters.

Crystallographic and Structural Insights

Crystal structure analysis of the thiazolo-pyrimidine derivative reveals specific torsion angles (e.g., C9—S1—C2—C3 = -2.7°) and bond conformations influenced by sulfur-containing rings. Similar analyses for this compound would require tools like SHELXL or ORTEP-3 to resolve non-covalent interactions (e.g., S···H or N···H bonds) critical for packing and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.